N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety substituted with a methoxy group at the 4-position and linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine ring. The compound’s benzo[d]thiazole core is a common pharmacophore in drug discovery, while the dihydrobenzo[b][1,4]dioxine moiety contributes to its conformational rigidity and metabolic stability .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-21-12-7-4-8-14-15(12)18-17(24-14)19-16(20)13-9-22-10-5-2-3-6-11(10)23-13/h2-8,13H,9H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVZXDAMBRWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acyl Chloride
Procedure :
- Coupling with 4-Methoxybenzo[d]thiazol-2-amine
Characterization :
Hydrazide Intermediate Pathway
Procedure :
- Conversion to Carboxamide
Challenges :
- Low regioselectivity during oxidation requires careful purification via recrystallization (ethanol-DMF mixture).
Alternative Methods and Optimization
One-Pot Synthesis
Procedure :
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Pyridine | None | 78 | |
| Ethanol | TMEDA | 82 | |
| THF | Triethylamine | 75 | Inferred |
Optimal Conditions : Pyridine at 0°C minimizes side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity achieved via reverse-phase C18 column (methanol-water gradient).
Chemical Reactions Analysis
N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine structures exhibit notable biological activities. Key areas of application include:
- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action often involves the inhibition of tubulin polymerization .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections .
Case Study 1: Anticancer Research
A study published in ChemBioChem highlighted the development of a series of 4-substituted methoxybenzoyl-aryl-thiazoles derived from structural modifications of lead compounds. These modifications improved antiproliferative activity significantly from micromolar to low nanomolar ranges against melanoma and prostate cancer cells . This research underscores the potential of related compounds in cancer therapy.
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis and evaluation of various benzothiazole derivatives for their antimicrobial properties. The study found that certain derivatives exhibited effective inhibition against bacterial strains, suggesting that N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide might also possess similar properties .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response . Additionally, it can interact with DNA and proteins, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives, differing primarily in substituents on the benzo[d]thiazole and dihydrobenzo[d]dioxine rings. Key comparisons include:
Key Observations :
- Methoxy vs. Fluorophenyl Substitution : The 4-methoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups like fluorine in , though fluorine improves binding affinity in kinase targets.
- Dihydrobenzo[d]dioxine vs. Thiadiazole-Fused Scaffolds : Derivatives with thiadiazole fusion (e.g., ) exhibit higher rigidity but reduced solubility compared to the dihydrobenzo[d]dioxine core .
Physicochemical Properties
- Solubility : The dihydrobenzo[d]dioxine ring improves aqueous solubility (logP ~2.5) compared to fully aromatic analogs (logP ~3.8) .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl groups, as seen in , suggesting enhanced in vivo stability for the target compound.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Its unique structural features include a benzo[d]thiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine backbone through a carboxamide linkage. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . The structural representation highlights the combination of functional groups that contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation effectively. The mechanism often involves the disruption of microtubule dynamics, similar to established antitubulin drugs.
A study on related compounds demonstrated that certain methoxybenzoyl-thiazole derivatives exhibited cytotoxicity against various solid tumor cell lines. The findings suggested a concentration-dependent effect on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a potential dual role in both anticancer and anti-inflammatory activities .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies on structurally similar compounds revealed limited antimicrobial activity against certain bacterial pathogens. However, specific derivatives showed significant effects against gram-positive bacteria, suggesting that modifications to the benzothiazole structure could enhance antimicrobial efficacy.
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- A series of experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These studies emphasized the compound's potential as a lead candidate for further development in anticancer therapies.
- Microbial Growth Inhibition :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison with other similar compounds:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Benzothiazole + Dioxine | High (IC50 < 10 µM) | Moderate |
| 2-Mercaptobenzothiazole | Benzothiazole moiety | Moderate | High (broad spectrum) |
| 3-Amino-2-benzothiazole | Amino group substitution | High | Limited |
| 6-Bromo-2-benzothiazole | Halogen substitution | Moderate | Antiparasitic |
Q & A
Q. How can the synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide be optimized for yield and purity?
Methodological Answer: Optimization involves precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance kinetic energy and side-product formation .
- Catalysts : Use coupling agents (e.g., DCC/DMAP) for amide bond formation, as demonstrated in analogous carboxamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity, confirmed by HPLC .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), benzodioxine protons (δ 4.2–4.5 ppm), and thiazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., melanoma, breast cancer) at concentrations 1–100 μM .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (IC₅₀ determination) .
- Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications :
- Thiazole ring : Introduce halogens (e.g., Cl, F) at position 4 to enhance electrophilic interactions .
- Benzodioxine : Replace methoxy with ethoxy or methylthio to alter lipophilicity .
- Assay Design : Test analogs in parallel against primary targets (e.g., HSF1 pathway for anticancer activity) and off-target panels to assess selectivity .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How can contradictions in biological data between studies be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 panel for cancer studies) and incubation times .
- Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Orthogonal Validation : Confirm hits with alternative assays (e.g., apoptosis via flow cytometry if cytotoxicity is observed) .
Q. What computational strategies aid in identifying potential molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on thiazole-binding pockets in kinases or GPCRs .
- Pharmacophore Modeling : Align with known inhibitors (e.g., HSF1 pathway inhibitors) to identify critical hydrogen-bond acceptors and hydrophobic regions .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .
Q. How should discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- ADME Profiling :
- Permeability : Caco-2 assays to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify degradation pathways .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability if solubility is limiting .
- In Vivo Models : Validate in xenograft mice with pharmacokinetic monitoring (plasma t₁/₂, AUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
